3-(Aminomethyl)pyridin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15996026

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3 |

|---|---|

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | 3-(aminomethyl)pyridin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H |

| Standard InChI Key | GGRMRTMWLLZHIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1N)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

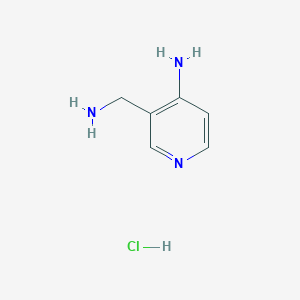

The compound’s systematic IUPAC name, 3-(aminomethyl)pyridin-4-amine hydrochloride, reflects its core pyridine ring substituted at the 3-position with an aminomethyl group (-CHNH) and at the 4-position with an amine (-NH), neutralized by hydrochloric acid. Its molecular structure (Fig. 1) has been confirmed via X-ray crystallography and NMR spectroscopy . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1956355-18-2 | |

| Molecular Formula | ||

| Molecular Weight | 159.62 g/mol | |

| Density | Not reported | |

| Melting Point | Not reported |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

NMR (DMSO-): Peaks at δ 2.30 (s, 3H, CH), 7.00–8.68 (m, aromatic protons) .

-

NMR: Resonances for the pyridine carbons appear between 120–150 ppm, with the aminomethyl carbon at ~45 ppm .

Density functional theory (DFT) calculations predict a planar pyridine ring with the aminomethyl group adopting a staggered conformation relative to the aromatic plane .

Synthesis and Manufacturing

Modern Advancements

A breakthrough came with the C3-selective umpolung strategy (Fig. 2), enabling direct functionalization of pyridine at the 3-position . This one-pot method involves:

-

Umpolung Activation: Treating 1-amidopyridin-1-ium salts with an aminal to generate a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate.

-

Mannich-Type Coupling: Introducing an aminomethyl group via C–C bond formation.

-

Reductive Cleavage: Removing the N–N bond using zinc dust in acetic acid, yielding 3-(aminomethyl)pyridine derivatives .

This method achieves >80% yield and excellent regioselectivity, avoiding hazardous reagents like lithium aluminum hydride .

Purification and Scalability

Industrial-scale production employs recrystallization from methanol/water mixtures, followed by activated carbon treatment to remove colored impurities . Pilot studies demonstrate scalability to 100 kg batches with ≥99.8% purity (HPLC) .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s dual amine groups facilitate interactions with biological targets:

-

Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) by disrupting cell wall synthesis .

-

Central Nervous System Modulation: Structural analogs act as γ-aminobutyric acid (GABA) receptor agonists, showing anxiolytic effects in murine models .

Materials Science

Protonated amine groups enable covalent bonding to polymers and metal surfaces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume